![molecular formula C21H13ClF4N4O B2535078 1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 338772-44-4](/img/structure/B2535078.png)
1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
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Description
This compound is a complex organic molecule with the molecular formula C21H13ClF4N4O . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzisoxazole ring attached to a fluorophenyl group and a chloropyridinyl group via an ethanone and a hydrazone linkage, respectively . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Synthesis and Chemical Transformations
Research on similar compounds has extensively covered their synthesis and chemical transformation processes. For instance, studies have demonstrated the synthesis of N-substituted benzimidazole derivatives through alkylation, leading to the formation of hydrazones by condensation with aromatic aldehydes. This synthesis process is significant for creating a wide range of 1,2-disubstituted benzimidazoles with diverse functional groups, indicating the compound's versatility in synthetic chemistry (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
Molecular Docking and Biological Activity
Another area of application is the evaluation of anticancer activity through molecular docking studies. For example, derivatives synthesized from similar compounds have been assessed for antioxidant activity and potential anticancer properties via molecular docking, highlighting their role in medicinal chemistry and drug development (Mehvish & Kumar, 2022).
Antimicrobial Activity
Some derivatives have shown promising results in antimicrobial activity screening against various bacterial and fungal organisms. This suggests potential applications in developing new antimicrobial agents to combat resistant strains (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).
Molecular Structure Analysis
The detailed study of molecular structures, including vibrational frequencies and molecular docking studies, supports understanding the compound's reactivity and potential biological interactions. Such analysis aids in identifying the most reactive parts of the molecule and predicting its interaction with biological targets, which is crucial for drug design and development (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
properties
IUPAC Name |
3-chloro-N-[(E)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]ethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF4N4O/c1-11(28-29-20-17(22)9-14(10-27-20)21(24,25)26)13-4-7-18-16(8-13)19(31-30-18)12-2-5-15(23)6-3-12/h2-10H,1H3,(H,27,29)/b28-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWJIWMHZHPNDB-IPBVOBEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone |
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